C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride

Lipophilicity ADME prediction CNS drug design

C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride (CAS 1263378-79-5) is a 2,4-disubstituted thiazole derivative supplied as the hydrochloride salt, with a molecular formula of C₁₁H₁₃ClN₂OS and a molecular weight of 256.75 g/mol. The compound belongs to the 2-aryl-4-(aminomethyl)thiazole scaffold class, featuring a 3-methoxyphenyl substituent at the thiazole 2-position and a primary aminomethyl group at the 4-position.

Molecular Formula C11H13ClN2OS
Molecular Weight 256.75 g/mol
CAS No. 1263378-79-5
Cat. No. B1457896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride
CAS1263378-79-5
Molecular FormulaC11H13ClN2OS
Molecular Weight256.75 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC(=CS2)CN.Cl
InChIInChI=1S/C11H12N2OS.ClH/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6,12H2,1H3;1H
InChIKeyKZWQUUCQPITSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine Hydrochloride (CAS 1263378-79-5): Core Identity and Procurement-Class Definition


C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride (CAS 1263378-79-5) is a 2,4-disubstituted thiazole derivative supplied as the hydrochloride salt, with a molecular formula of C₁₁H₁₃ClN₂OS and a molecular weight of 256.75 g/mol . The compound belongs to the 2-aryl-4-(aminomethyl)thiazole scaffold class, featuring a 3-methoxyphenyl substituent at the thiazole 2-position and a primary aminomethyl group at the 4-position . It is classified as a research chemical and synthetic building block, not intended for direct human or veterinary therapeutic use . The free base form (CAS 885280-24-0, MW 220.29 g/mol, XLogP3 1.5) is also commercially available, enabling salt-form selection based on experimental requirements [1].

Why Generic Substitution of C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine Hydrochloride with In-Class Analogs Carries Quantifiable Risk


Within the 2-aryl-4-(aminomethyl)thiazole family, regioisomeric methoxy substitution (ortho, meta, para) and the presence versus absence of the methoxy group produce measurable differences in lipophilicity, topological polar surface area (TPSA), and hydrogen-bond acceptor count that directly impact molecular recognition, membrane permeability, and synthetic derivatization outcomes [1]. The 3-methoxy (meta) substitution pattern yields a LogP of 2.70 (HCl salt) compared to 2.28 for the 4-methoxy regioisomer (free base), a ~0.4 log unit difference sufficient to alter CNS penetration potential and protein binding . Additionally, TPSA differs substantially: 48.14 Ų for the target hydrochloride salt versus 38.91 Ų for the unsubstituted 2-phenyl analog, indicating distinct oral bioavailability and blood–brain barrier permeability profiles [2]. These are not interchangeable compounds; substituting one regioisomer or analog for another without re-optimization of reaction conditions or biological assays introduces uncontrolled variability.

Quantitative Differentiation Evidence for C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine Hydrochloride Versus Closest Analogs


Regioisomeric LogP Differentiation: 3-Methoxy (Meta) Versus 4-Methoxy (Para) Substitution

The 3-methoxyphenyl (meta) regioisomer in its hydrochloride salt form exhibits a computed LogP of 2.70 versus an ACD/LogP of 2.28 for the 4-methoxyphenyl (para) free base regioisomer (CAS 857997-91-2), a difference of approximately +0.42 log units . This increased lipophilicity for the meta-substituted compound predicts enhanced passive membrane permeability and potentially greater CNS penetration, consistent with the established SAR trend that meta-methoxy substitution on aryl-thiazoles elevates LogP relative to para-substituted congeners [1]. The difference is attributed to the varying electronic resonance effects of meta- versus para-methoxy substitution on the thiazole ring's electron distribution.

Lipophilicity ADME prediction CNS drug design Regioisomer comparison

Hydrochloride Salt Versus Free Base: Solid-State Handling and Aqueous Solubility Advantage

The hydrochloride salt (CAS 1263378-79-5, MW 256.75) is supplied as a solid with defined storage conditions (sealed, dry, 2–8°C), whereas the free base (CAS 885280-24-0, MW 220.29) lacks reported melting/boiling points in standard vendor databases, indicating a low-melting solid or oil at ambient temperature . Salt formation with HCl increases the molecular weight by 36.46 g/mol (HCl) and is expected to enhance aqueous solubility by several orders of magnitude via protonation of the primary amine (pKa ~9–10 for aliphatic aminomethyl groups), enabling direct use in aqueous biological assay buffers without co-solvent [1]. The free base requires organic co-solvent (e.g., DMSO) for dissolution, introducing potential solvent interference in cell-based assays.

Salt selection Solid-state chemistry Formulation Solubility enhancement

Methoxy Substituent Effect on Topological Polar Surface Area Versus Unsubstituted Phenyl Analog

The 3-methoxyphenyl substituent on the target hydrochloride salt yields a TPSA of 48.14 Ų and 4 H-bond acceptors, compared to a TPSA of 38.91 Ų and only 2 H-bond acceptors for the unsubstituted 2-phenyl analog (CAS 165736-03-8) [1]. This ~9.2 Ų TPSA increase, coupled with two additional H-bond acceptor sites from the methoxy oxygen, places the target compound in a distinct physicochemical space. TPSA values below 60 Ų are generally associated with good oral absorption, while values below 70 Ų correlate with CNS penetration potential [2]. The target compound (48.14 Ų) remains well within both thresholds, while the methoxy group provides additional polarity for target engagement without sacrificing membrane permeability.

Polar surface area Oral bioavailability Blood-brain barrier Fragment-based drug design

Purity Tier and Analytical Documentation Completeness: Differentiated Vendor Confidence for Reproducible Research

The target compound is available at NLT 97% purity (HCl salt, MolCore) and NLT 98% purity (free base, Synblock), with comprehensive analytical documentation including NMR, HPLC, and LC-MS data . In contrast, the 4-methoxy regioisomer (CAS 857997-91-2) is typically offered at 95% minimum purity (AKSci) , and the 2-methoxy regioisomer (CAS 885280-27-3) at 95%+ . The 2–3 percentage point purity differential, while numerically small, represents a meaningful reduction in unidentified impurity burden: at 95% purity, up to 5% of the sample mass consists of unspecified impurities that may include synthetic byproducts, residual solvents, or degradation products capable of confounding biological assay results or side reactions in subsequent synthetic steps.

Quality control Reproducibility Analytical characterization Procurement specification

Primary Amine Synthetic Versatility: Derivatization Potential at the 4-Aminomethyl Handle

The primary aminomethyl group (-CH₂NH₂) at the thiazole 4-position of the target compound enables multiple high-yield derivatization pathways: reductive amination with aldehydes/ketones to generate secondary and tertiary amines, amide coupling with carboxylic acids or acyl chlorides, urea/thiourea formation with isocyanates or isothiocyanates, and Schiff base condensation . This synthetic versatility contrasts with analogs bearing secondary or N-methylated amines at the same position, such as 1-[2-(3-methoxyphenyl)thiazol-4-yl]-N-methyl-methanamine (CAS 1249481-62-6, MW 234.32), where the N-methyl group sterically hinders further derivatization and eliminates the amide coupling pathway . The free primary amine also serves as a handle for immobilization on solid supports or bioconjugation via NHS-ester or isothiocyanate chemistry.

Synthetic chemistry Building block Library synthesis Medicinal chemistry

Defined GHS Hazard and Storage Profile: Operational Clarity for Laboratory Procurement

The hydrochloride salt is explicitly classified under GHS with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word 'Warning' and defined precautionary statements P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 . Storage is specified as sealed in dry conditions at 2–8°C . This complete GHS classification and storage specification contrasts with several regioisomeric analogs (e.g., CAS 885280-27-3 and CAS 857997-91-2) for which GHS hazard data and storage requirements are not uniformly published across vendor platforms, creating ambiguity for institutional safety review and chemical inventory management .

Laboratory safety Chemical handling Storage compliance Risk assessment

Prioritized Research and Industrial Application Scenarios for C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine Hydrochloride Based on Differentiated Evidence


CNS-Penetrant Fragment Library Design Requiring Controlled Lipophilicity (LogP 2.70)

When constructing a fragment library for CNS target screening, the target compound's LogP of 2.70 and TPSA of 48.14 Ų place it within the favorable CNS drug-like space (LogP 1–4, TPSA <70 Ų) [1]. The 3-methoxy regioisomer provides a ~0.4 log unit higher lipophilicity than the 4-methoxy analog (LogP 2.28), which may translate into measurably higher brain penetration in vivo . Fragment-based screening campaigns targeting GPCRs, kinases, or ion channels with CNS expression should prioritize the 3-methoxy isomer when passive BBB permeability is a selection criterion.

Parallel Medicinal Chemistry SAR Expansion via Primary Amine Derivatization

The primary aminomethyl handle supports amide coupling with diverse carboxylic acid building blocks, reductive amination with aldehydes, and urea formation with isocyanates—enabling rapid generation of structurally diverse compound libraries from a single scaffold . Medicinal chemistry teams conducting SAR around the thiazole 4-position should procure the hydrochloride salt form for direct use in aqueous coupling reactions (e.g., HATU/DIPEA in DMF/water) without prior free-basing, leveraging the salt's enhanced solubility and weighability .

Biochemical Assay Development Requiring High-Purity Building Blocks with Verified Analytical Documentation

For enzymatic or cell-based assay development where impurity-driven false positives are a known risk, the target compound's NLT 97% purity specification with supporting NMR, HPLC, and LC-MS data provides a documented quality baseline . This purity tier is 2–3 percentage points above the typical 95% specification of closest regioisomeric analogs, reducing the maximum unidentified impurity burden from 5% to ≤3% of sample mass . Procurement of the higher-purity material is warranted when assay sensitivity demands impurity levels below the 1% threshold for reliable IC₅₀ determination.

Laboratory-Scale Process Chemistry Development with Defined Safety and Storage Parameters

The complete GHS hazard classification (H302-H315-H319-H335) and specified storage conditions (sealed, dry, 2–8°C) enable process chemistry groups to prepare compliant batch records, safety data sheets, and storage protocols without additional hazard characterization . This documented safety profile is particularly valuable for CROs and pharmaceutical R&D sites operating under ISO 9001 or GLP quality management systems, where chemical hazard documentation is a prerequisite for experimental work order approval.

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